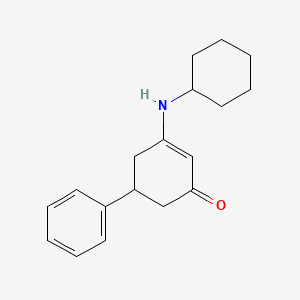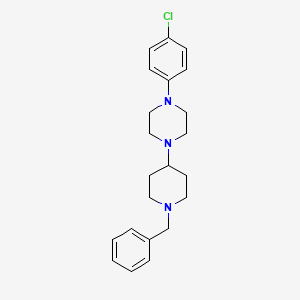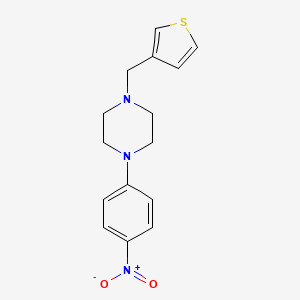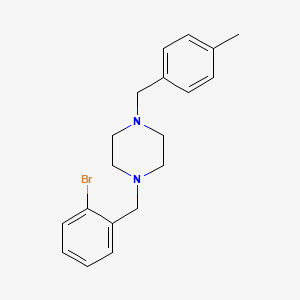
3-(cyclohexylamino)-5-phenyl-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(cyclohexylamino)-5-phenyl-2-cyclohexen-1-one, also known as CX717, is a novel drug compound that has been extensively studied for its potential cognitive enhancing effects. It belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain. CX717 has been shown to improve memory, attention, and learning in animal models and humans.
Mechanism of Action
The mechanism of action of 3-(cyclohexylamino)-5-phenyl-2-cyclohexen-1-one involves the positive modulation of AMPA receptors in the brain. AMPA receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience. By enhancing the activity of AMPA receptors, this compound increases synaptic plasticity and improves cognitive function.
Biochemical and Physiological Effects
This compound has been shown to increase the release of several neurotransmitters, including glutamate, acetylcholine, and dopamine, which are involved in cognitive function. This compound also increases blood flow and glucose metabolism in the brain, suggesting that it enhances neuronal activity.
Advantages and Limitations for Lab Experiments
One advantage of 3-(cyclohexylamino)-5-phenyl-2-cyclohexen-1-one is that it has been extensively studied for its cognitive enhancing effects in animal models and humans, making it a well-established tool for cognitive neuroscience research. However, one limitation of this compound is that it can have off-target effects on other ionotropic glutamate receptors, such as kainate receptors, which may complicate interpretation of results.
Future Directions
There are several future directions for research on 3-(cyclohexylamino)-5-phenyl-2-cyclohexen-1-one. One direction is to investigate the long-term effects of this compound on cognitive function and brain health. Another direction is to explore the potential therapeutic applications of this compound for cognitive impairments, such as Alzheimer's disease and traumatic brain injury. Additionally, further research is needed to better understand the molecular mechanisms underlying the cognitive enhancing effects of this compound and to develop more selective and potent ampakine compounds.
Synthesis Methods
The synthesis of 3-(cyclohexylamino)-5-phenyl-2-cyclohexen-1-one involves several steps, including the reaction of cyclohexanone with phenylacetonitrile to form 3-phenylcyclohexanone, which is then reacted with cyclohexylamine to form the final product. The yield of this compound is typically around 50%, and the purity can be improved through recrystallization.
Scientific Research Applications
3-(cyclohexylamino)-5-phenyl-2-cyclohexen-1-one has been extensively studied for its potential cognitive enhancing effects in animal models and humans. In animal studies, this compound has been shown to improve memory, attention, and learning in a variety of tasks, including the Morris water maze and radial arm maze. In human studies, this compound has been shown to improve working memory, attention, and executive function in healthy volunteers and individuals with cognitive impairments, such as schizophrenia and ADHD.
properties
IUPAC Name |
3-(cyclohexylamino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c20-18-12-15(14-7-3-1-4-8-14)11-17(13-18)19-16-9-5-2-6-10-16/h1,3-4,7-8,13,15-16,19H,2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESAURMHFWYJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=O)CC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5235009.png)
![1-(cyclobutylcarbonyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5235015.png)
![3,3-dimethyl-11-[5-(3-nitrophenyl)-2-furyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235023.png)
![2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5235026.png)

![5-[(dimethylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5235040.png)


![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 1-naphthoate](/img/structure/B5235058.png)
![3-[(4-tert-butylbenzoyl)amino]-N-(2,5-dichlorophenyl)-4-methoxybenzamide](/img/structure/B5235066.png)
![N-[5-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5235075.png)
![3-(3,4-difluorophenyl)-N-(2-furylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B5235077.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5235093.png)
